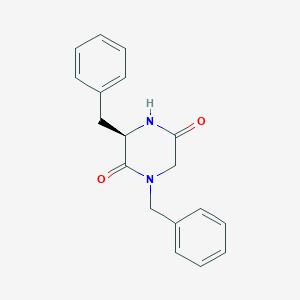

(R)-1,3-Dibenzylpiperazine-2,5-dione

CAS No.:

Cat. No.: VC20427587

Molecular Formula: C18H18N2O2

Molecular Weight: 294.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H18N2O2 |

|---|---|

| Molecular Weight | 294.3 g/mol |

| IUPAC Name | (3R)-1,3-dibenzylpiperazine-2,5-dione |

| Standard InChI | InChI=1S/C18H18N2O2/c21-17-13-20(12-15-9-5-2-6-10-15)18(22)16(19-17)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2,(H,19,21)/t16-/m1/s1 |

| Standard InChI Key | CUSGSDUYPXBYHI-MRXNPFEDSA-N |

| Isomeric SMILES | C1C(=O)N[C@@H](C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

| Canonical SMILES | C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The molecule features a six-membered piperazine ring with two benzyl groups (-CH₂C₆H₅) attached to nitrogen atoms at positions 1 and 3. The ketone functionalities at positions 2 and 5 introduce planarity to the ring, while the benzyl substituents contribute steric bulk and lipophilicity. The (R)-configuration at position 3 ensures chirality, a critical factor in enantioselective binding to biological targets.

Key Structural Data:

The canonical SMILES string C1C(=O)NC(C(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 and InChIKey CUSGSDUYPXBYHI-MRXNPFEDSA-N provide unambiguous representations of its structure.

Synthesis and Stereochemical Control

Cyclization Strategies

The synthesis of (R)-1,3-Dibenzylpiperazine-2,5-dione typically involves intermolecular cyclization of substituted glycine derivatives. A phase-transfer-catalyzed method, adapted from Okawara et al. (1981), employs chloroacetyl chloride and sodium hydroxide under basic conditions to form the diketopiperazine core . For stereochemical control, chiral benzylglycine precursors or resolution techniques are utilized to isolate the R-enantiomer.

Example Protocol:

-

Acylation: Treat (R)-benzylglycine amide with chloroacetyl chloride in toluene and triethylamine at 0–5°C.

-

Cyclization: Add 50% aqueous NaOH and heat at 70–80°C for 1 hour to induce ring closure .

-

Isolation: Recrystallize the crude product from ethanol to obtain the enantiopure compound .

This method yields up to 94.4% purity for analogous diketopiperazines, as demonstrated in the synthesis of 1,4-diisopropylpiperazine-2,5-dione .

Physicochemical Properties

Solubility and Stability

(R)-1,3-Dibenzylpiperazine-2,5-dione exhibits moderate lipophilicity (LogP = 2.97), suggesting preferential solubility in organic solvents like dichloromethane or ethanol over water . Its stability under ambient conditions remains unquantified in available literature, though diketopiperazines generally resist hydrolysis due to their rigid, conjugated systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume